molecular formula C9H9F B2731208 1-Fluoro-2-(prop-1-en-2-yl)benzene CAS No. 344-73-0

1-Fluoro-2-(prop-1-en-2-yl)benzene

Cat. No.: B2731208
CAS No.: 344-73-0
M. Wt: 136.169
InChI Key: WFJHNYUPPXZFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

1-Fluoro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or ketones.

    Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Fluoro-substituted benzoic acids or ketones.

    Reduction: 1-Fluoro-2-(isopropyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-fluoro-2-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropenyl group can undergo electrophilic addition reactions, further modifying the compound’s properties.

Comparison with Similar Compounds

    1-Fluoro-4-(prop-1-en-2-yl)benzene: Similar structure but with the isopropenyl group at the 4 position.

    1-Fluoro-2-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of an isopropenyl group.

    1-Fluoro-2-(prop-1-en-2-yl)benzene derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness: this compound is unique due to the specific positioning of the fluorine and isopropenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-fluoro-2-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJHNYUPPXZFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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